molecular formula C10H7F3N2 B1363440 4-Amino-7-(trifluoromethyl)quinoline CAS No. 243666-11-7

4-Amino-7-(trifluoromethyl)quinoline

Cat. No. B1363440
Key on ui cas rn: 243666-11-7
M. Wt: 212.17 g/mol
InChI Key: QZOOIAOULGJTJI-UHFFFAOYSA-N
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Patent
US08008501B2

Procedure details

A solution of 4-chloro-7-trifluoromethylquinoline (1 g) and ammonium chloride (1 g) in methanol (10 mL) was heated at 70° C. overnight. Then the solid was filtered off and washed with methanol. The filtrated was evaporated to give 4-amino-7-trifluoromethylquinoline. LCMS: ret. time: 14.81 min.; purity: 82.25%; MS (m/e): 228.11 (M+16).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[Cl-].[NH4+:17]>CO>[NH2:17][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([F:15])([F:14])[F:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)C(F)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the solid was filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrated was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=NC2=CC(=CC=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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